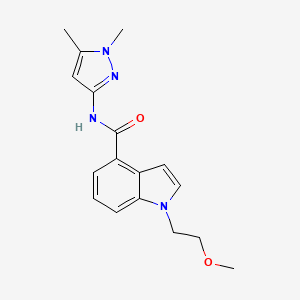

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC14787274

Molecular Formula: C17H20N4O2

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N4O2 |

|---|---|

| Molecular Weight | 312.37 g/mol |

| IUPAC Name | N-(1,5-dimethylpyrazol-3-yl)-1-(2-methoxyethyl)indole-4-carboxamide |

| Standard InChI | InChI=1S/C17H20N4O2/c1-12-11-16(19-20(12)2)18-17(22)14-5-4-6-15-13(14)7-8-21(15)9-10-23-3/h4-8,11H,9-10H2,1-3H3,(H,18,19,22) |

| Standard InChI Key | YZZXDLDFLILZST-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC |

Introduction

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound, featuring a pyrazole ring attached to an indole backbone, suggests potential applications in pharmaceutical research.

Synthesis Steps:

-

Indole Core Preparation: This often involves the Fisher indole synthesis or other methods to form the indole ring.

-

Introduction of Pyrazole Moiety: This step may involve coupling reactions to attach the pyrazole ring to the indole.

-

Attachment of Methoxyethyl Group: This typically involves alkylation reactions.

Biological Activities

Indole derivatives, including those with pyrazole attachments, have been studied for various biological activities:

-

Anticancer Activity: Some indole derivatives have shown promise in inhibiting cancer cell growth.

-

Antimicrobial Activity: These compounds can exhibit activity against bacteria and fungi.

-

Anti-inflammatory Activity: They may also reduce inflammation by inhibiting specific enzymes.

Biological Activity Data

| Compound Feature | Biological Activity |

|---|---|

| Indole Core | Anticancer, Antimicrobial |

| Pyrazole Attachment | Enhanced Antimicrobial Activity |

| Methoxyethyl Group | Potential Solubility Enhancement |

Research Findings and Future Directions

Research on N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is limited, but its structural features suggest potential for biological activity. Future studies should focus on synthesizing the compound efficiently, evaluating its biological activities in vitro and in vivo, and assessing its pharmacokinetic properties.

Future Research Directions

-

Synthesis Optimization: Improving yield and purity.

-

Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities.

-

Pharmacokinetic Studies: Assessing ADME properties to predict bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume